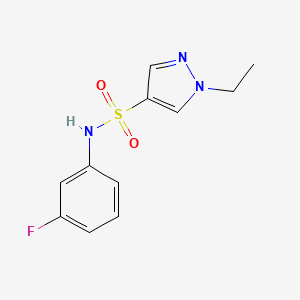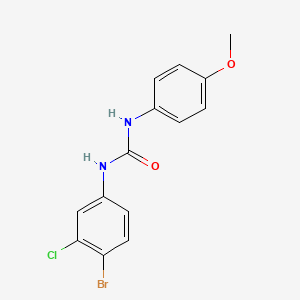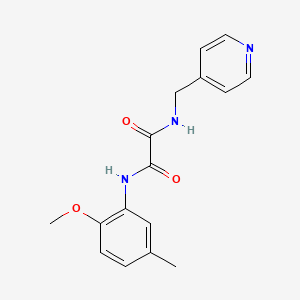![molecular formula C11H16N2O4S B4629293 2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)
2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide
説明
Synthesis Analysis
The synthesis of methylsulfonyl and sulfamoyl acetamides, closely related to 2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide, involves selective inhibition pathways that lead to the creation of potent derivatives with significant biological activities (Consalvi et al., 2015). A related compound, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, is prepared through a reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, indicating a method for the synthesis of phenoxyacetamide derivatives (Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through single-crystal X-ray diffraction. For example, a detailed structural analysis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate revealed its potential bioactivity as an analgesic and antidyslipidemic agent, showcasing the importance of structural elucidation in understanding the function of such molecules (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical properties of sulfamoyl and methylsulfonyl acetamides, closely related to our compound of interest, are characterized by their selective COX-2 inhibition, demonstrating the chemical functionality of these compounds in biological systems (Consalvi et al., 2015).
Physical Properties Analysis
Although specific studies on the physical properties of this compound are not directly available, related research indicates the significance of molecular structure in determining the solubility, stability, and overall physical behavior of such compounds. For instance, the synthesis and characterization of similar molecules have led to insights into their potential as drug candidates, highlighting the importance of physical property analysis (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical behavior, including the reactivity of sulfonamide and methylsulfonyl groups within acetamide derivatives, plays a crucial role in their pharmacological profiles. These properties are pivotal in the development of compounds with targeted biological activities (Consalvi et al., 2015).
科学的研究の応用
Hydrogen Bond Studies
Compounds with similar structural features have been synthesized and characterized, demonstrating the importance of intra- and intermolecular hydrogen bonds. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and analyzed for their hydrogen bonding behavior in solution and solid state. These studies provide insights into the electronic behavior and structural integrity of such compounds, which could be crucial for designing drugs with improved efficacy and stability (Romero & Margarita, 2008).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights a green chemistry approach for synthesizing intermediates of antimalarial drugs. This process optimization underscores the potential for enzymatic methods to offer selective and environmentally friendly alternatives in pharmaceutical synthesis (Magadum & Yadav, 2018).
COX-2 Inhibition
New series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates were synthesized and evaluated for their COX-2 inhibitory activity. Some compounds exhibited significant analgesic activity in vivo, demonstrating the therapeutic potential of these derivatives in pain management and inflammation (Consalvi et al., 2015).
Glutaminase Inhibition
Derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) were synthesized and evaluated as glutaminase inhibitors. These studies revealed the potential of such compounds in cancer therapy by inhibiting a key enzyme involved in tumor cell metabolism (Shukla et al., 2012).
Anti-inflammatory and Antidyslipidemic Properties
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was synthesized and characterized, showing potential as an analgesic and antidyslipidemic agent. The compound’s structure was determined by X-ray crystallography, providing a foundation for further exploration of its bioactivity (Navarrete-Vázquez et al., 2011).
Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized. These compounds exhibited significant antioxidant activity, highlighting their potential in developing new therapeutic agents with antioxidant properties (Chkirate et al., 2019).
特性
IUPAC Name |
2-[4-[ethyl(methylsulfonyl)amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-13(18(2,15)16)9-4-6-10(7-5-9)17-8-11(12)14/h4-7H,3,8H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPKHDSHGRPYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC(=O)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)


![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)
![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)
![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)